molecular formula C20H19NO6S2 B2758936 methyl 5'-(3,4,5-trimethoxybenzamido)-[2,3'-bithiophene]-4'-carboxylate CAS No. 496027-94-2

methyl 5'-(3,4,5-trimethoxybenzamido)-[2,3'-bithiophene]-4'-carboxylate

Cat. No.: B2758936
CAS No.: 496027-94-2
M. Wt: 433.49
InChI Key: IAUBLRDIGPEBCU-UHFFFAOYSA-N
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Description

methyl 5'-(3,4,5-trimethoxybenzamido)-[2,3'-bithiophene]-4'-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5'-(3,4,5-trimethoxybenzamido)-[2,3'-bithiophene]-4'-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate benzoyl and carboxylate groups under controlled conditions. The reaction often requires catalysts such as cuprous iodide and reagents like N-fluorobenzenesulfonimide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often employing microwave irradiation to accelerate reaction rates .

Chemical Reactions Analysis

Types of Reactions

methyl 5'-(3,4,5-trimethoxybenzamido)-[2,3'-bithiophene]-4'-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

methyl 5'-(3,4,5-trimethoxybenzamido)-[2,3'-bithiophene]-4'-carboxylate has several scientific research applications:

Properties

IUPAC Name

methyl 4-thiophen-2-yl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S2/c1-24-13-8-11(9-14(25-2)17(13)26-3)18(22)21-19-16(20(23)27-4)12(10-29-19)15-6-5-7-28-15/h5-10H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUBLRDIGPEBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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